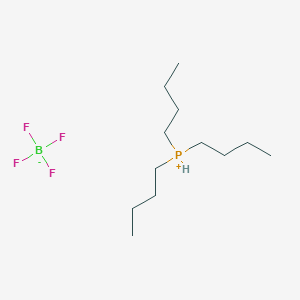

Tributylphosphonium tetrafluoroborate

Description

Properties

IUPAC Name |

tributylphosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.BF4/c1-4-7-10-13(11-8-5-2)12-9-6-3;2-1(3,4)5/h4-12H2,1-3H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHAZLRRIGGCER-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCC[PH+](CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113978-91-9 | |

| Record name | Tri-n-butylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tributylphosphonium Tetrafluoroborate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylphosphonium tetrafluoroborate, with the chemical formula [P(C₄H₉)₃H][BF₄], is a phosphonium salt that serves as a stable and less hazardous precursor to the air-sensitive tributylphosphine ligand. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, particularly in the realm of organic synthesis and catalysis. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈BF₄P | [1] |

| Molecular Weight | 290.13 g/mol | [1][2] |

| Appearance | White Powder | [1] |

| Melting Point | 50-53 °C | [1][2] |

| Flash Point | >221 °F (>105 °C) | [1] |

| CAS Number | 113978-91-9 | [1][2] |

Synthesis and Handling

Synthesis

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general approach involves the reaction of tributylphosphine with tetrafluoroboric acid (HBF₄).

General Handling

This compound is considered an air-stable, non-pyrophoric compound, which makes it a more convenient alternative to tributylphosphine.[1] It should be stored in an inert atmosphere at room temperature.[1] Standard personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling the solid.[2]

Reactivity and Applications in Organic Synthesis

This compound's primary utility lies in its role as a precursor to the tributylphosphine ligand, which is a key component in a multitude of catalytic processes.[1] The phosphonium salt itself is not catalytically active; it must be deprotonated in situ by a base to release the free phosphine, which then coordinates to a metal center to form the active catalyst.

This compound is a versatile reagent in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other complex organic molecules. These reactions include:

-

Suzuki-Miyaura Coupling: The formation of carbon-carbon bonds between organoboranes and organic halides.[2]

-

Heck Reaction: The reaction of an unsaturated halide with an alkene.[2]

-

Stille Coupling: The coupling of organostannanes with organic halides.[2]

-

Sonogashira Coupling: The coupling of terminal alkynes with aryl or vinyl halides.[2]

-

Negishi Coupling: The reaction of an organozinc compound with an organic halide.[2]

-

Buchwald-Hartwig Cross-Coupling: The formation of carbon-nitrogen and carbon-oxygen bonds.[2]

-

Hiyama Coupling: The coupling of organosilanes with organic halides.[2]

Beyond palladium catalysis, it has been noted for its use in other significant organic transformations:

-

Baylis-Hillman Reaction: A carbon-carbon bond-forming reaction between an aldehyde and an activated alkene.[1]

-

Azide Reductions [1]

-

Acylation of Alcohols [1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely available in the public domain. The following represents a generalized workflow for a palladium-catalyzed cross-coupling reaction where this reagent would be employed as a ligand precursor.

Generalized Protocol for a Palladium-Catalyzed Cross-Coupling Reaction

Disclaimer: This is a generalized procedure and must be adapted and optimized for specific substrates and reaction types.

Materials:

-

Aryl or vinyl halide (1.0 equiv)

-

Coupling partner (e.g., boronic acid, organotin reagent) (1.0 - 1.5 equiv)

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 5 mol%)

-

This compound (1 - 10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2 - 3 equiv)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium source, this compound, and the base.

-

Add the aryl or vinyl halide and the coupling partner to the vessel.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.

-

Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method, such as flash column chromatography.

Visualizations

Logical Workflow for Catalyst Activation and Cross-Coupling

The following diagram illustrates the general logical flow from the stable phosphonium salt to the active catalytic species in a cross-coupling reaction.

Conclusion

This compound is a valuable reagent in modern organic synthesis, offering a stable and convenient entry point to tributylphosphine-mediated catalysis. Its broad applicability in various cross-coupling reactions underscores its importance for the construction of complex molecules relevant to the pharmaceutical and materials science industries. While detailed, publicly accessible experimental data for this specific compound is somewhat limited, the general principles of its use are well-established within the context of phosphine ligand chemistry. Further research and publication of specific protocols would undoubtedly enhance its utility and adoption within the scientific community.

References

Physical properties of Tributylphosphonium tetrafluoroborate

A Technical Guide to the Physical Properties of Tributylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of this compound, a compound of significant interest in modern synthetic chemistry. It is crucial to distinguish between its two common isomers, tri-n-butylphosphonium tetrafluoroborate and tri-tert-butylphosphonium tetrafluoroborate, as their physical properties differ substantially. This document presents data for both isomers, outlines relevant experimental protocols for its application, and includes visualizations to clarify reaction workflows.

Core Physical Properties

The physical characteristics of this compound are presented below. The data has been segregated by isomer to ensure clarity for research and application purposes.

Tri-n-butylphosphonium Tetrafluoroborate

This isomer is characterized by its lower melting point and use in various catalytic processes.

| Property | Value |

| CAS Number | 113978-91-9 |

| Molecular Formula | C₁₂H₂₈BF₄P |

| Molecular Weight | 290.13 g/mol [1] |

| Appearance | White powder |

| Melting Point | 50-53 °C[2] |

| Boiling Point | Data not available |

| Density | Data not available |

| Solubility | Data not available |

Tri-tert-butylphosphonium Tetrafluoroborate

The bulkier tert-butyl groups give this isomer a significantly higher melting point and distinct applications, particularly as a ligand in cross-coupling reactions.[3][4][5]

| Property | Value |

| CAS Number | 131274-22-1[4][6][7][8] |

| Molecular Formula | C₁₂H₂₈BF₄P[4][6] |

| Molecular Weight | 290.13 g/mol [4][6][7][8] |

| Appearance | White to off-white crystalline powder or chunks[3][5] |

| Melting Point | 261-267 °C (may decompose)[4][5][9][10] |

| Boiling Point | 148°C at 260 mmHg (Note: This is likely inaccurate for a salt and should be treated with caution)[11] |

| Density | Data not available |

| Solubility | Soluble in methylene chloride and chloroform; slightly soluble in tetrahydrofuran; insoluble in hexane, toluene, and water.[4][5][9][12] |

| Thermal Stability | Considered thermally stable and can be used at elevated temperatures.[3] It is indefinitely stable as a solid and in solution.[9] |

| Sensitivity | Hygroscopic[4][5] |

Experimental Protocols

Tri-tert-butylphosphonium tetrafluoroborate is widely used as a ligand precursor in palladium-catalyzed cross-coupling reactions due to its air-stability, which simplifies handling compared to the air-sensitive tri-tert-butylphosphine.[5] Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Halide

This protocol outlines a general procedure for the coupling of an aryl halide with an arylboronic acid using a palladium catalyst and tri-tert-butylphosphonium tetrafluoroborate as the ligand.

Materials:

-

Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Tri-tert-butylphosphonium tetrafluoroborate

-

Aryl halide (e.g., aryl chloride or bromide)

-

Arylboronic acid

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane, THF/water mixture)

-

Reaction vessel (e.g., Schlenk tube or round-bottom flask)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add the palladium precursor (e.g., 1-2 mol%), tri-tert-butylphosphonium tetrafluoroborate (e.g., 2-4 mol%), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Seal the vessel, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Add the aryl halide (1.0 equivalent) to the vessel.

-

Introduce the degassed solvent via syringe.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C) until the reaction is complete, as monitored by TLC or GC/MS.[13]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can then be purified by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This diagram outlines the straightforward synthetic route to the air-stable phosphonium salt.

Caption: Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

This workflow illustrates the key steps in performing a Suzuki-Miyaura cross-coupling reaction using the phosphonium salt as a ligand precursor.

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

Safety and Handling

-

Tri-n-butylphosphonium tetrafluoroborate: May cause skin, eye, and respiratory irritation.[1]

-

Tri-tert-butylphosphonium tetrafluoroborate: This compound is considered harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation.[14][15][16] It is also hygroscopic.[4][5]

-

Handling Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][17] For the tert-butyl isomer, a dust mask (type N95) is recommended.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[4][18]

-

In case of exposure: For skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if symptoms persist.[14][16]

References

- 1. Tri-n-butylphosphonium tetrafluoroborate | C12H28BF4P | CID 11818592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. TRI-N-BUTYLPHOSPHONIUM TETRAFLUOROBORATE | 113978-91-9 [chemicalbook.com]

- 3. Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 4. runvmat.com [runvmat.com]

- 5. Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 [chemicalbook.com]

- 6. Tris(tert-butyl)phosphonium tetrafluoroborate | C12H28BF4P | CID 118705180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tri-tert-butylphosphonium tetrafluoroborate HBF4 [sigmaaldrich.com]

- 8. Tri-tert-butylphosphine tetrafluoroborate | C12H28BF4P | CID 2734635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tri-tert-butylphosphonium tetrafluoroborate, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. Tri-tert-butylphosphonium tetrafluoroborate, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. benchchem.com [benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. Tri-tert-butylphosphonium tetrafluoroborate HBF4 [sigmaaldrich.com]

- 18. Tri-tert-butylphosphine tetrafluoroborate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of Tributylphosphonium Tetrafluoroborate

This technical guide provides a comprehensive overview of the synthesis of tributylphosphonium tetrafluoroborate, a versatile phosphonium salt. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the prevalent synthesis protocols, presents quantitative data in a structured format, and includes visual diagrams of the reaction pathways and experimental workflows.

Introduction

This compound, [P(C₄H₉)₃H][BF₄], is a phosphonium salt that serves as a stable and less hazardous precursor to the air-sensitive tributylphosphine ligand. Tributylphosphine is a valuable ligand in various transition metal-catalyzed reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[1][2] The tetrafluoroborate salt form offers the advantage of being an air-stable, high-melting solid that is easier to handle and store compared to the pyrophoric free phosphine.[3][4] The active phosphine ligand can be conveniently generated in situ by treatment with a base.

Synthesis Protocols

The synthesis of this compound is typically achieved through a straightforward acid-base reaction between tributylphosphine and tetrafluoroboric acid. An alternative, more complex method involves the use of Grignard reagents.

Method 1: Direct Acid-Base Neutralization

This is the most common and direct method for preparing phosphonium salts.[5] It involves the reaction of tributylphosphine with tetrafluoroboric acid.

Experimental Protocol:

-

Reaction Setup: A solution of tributylphosphine in an appropriate organic solvent, such as dichloromethane, is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Acid Addition: Tetrafluoroboric acid (HBF₄) is added dropwise to the stirred solution of tributylphosphine.[6] This is an exothermic reaction, and cooling may be necessary to control the temperature.

-

Precipitation: The this compound salt precipitates from the solution upon formation.

-

Isolation: The solid product is isolated by filtration.

-

Purification: The crude product is washed with a suitable solvent to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization.

Method 2: Synthesis from Phosphorus Trichloride and Grignard Reagent

This method is a multi-step synthesis that starts from more fundamental reagents and is particularly useful for producing trialkylphosphines which are then converted to their phosphonium salts. A similar procedure has been detailed for the synthesis of the related tri-tert-butylphosphonium tetrafluoroborate.[3][4]

Experimental Protocol:

-

Grignard Reaction: A tert-butylmagnesium chloride solution is added dropwise to a suspension of phosphorus trichloride (PCl₃) in a suitable solvent like hexane, under a nitrogen atmosphere and cooled in an ice bath.[3]

-

Quenching and Salt Formation: After the initial reaction, the mixture is cooled again, and an aqueous solution of tetrafluoroboric acid (HBF₄) is carefully added.[3]

-

Extraction and Purification: The resulting biphasic mixture is filtered. The layers are separated, and the aqueous layer is washed with hexane to remove nonpolar impurities. The aqueous layer is then extracted with dichloromethane.[3][4]

-

Final Product Isolation: The combined organic extracts are dried, filtered, and the solvent is evaporated to yield the crude this compound as a solid.[3][4] This can be further purified by recrystallization from a solvent like ethanol.[4]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis and properties of this compound and the closely related tri-tert-butylphosphonium tetrafluoroborate.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C₁₂H₂₈BF₄P | [1] |

| Molecular Weight | 290.13 g/mol | [1][7] |

| Melting Point | 50-53 °C | [1] |

| Purity (typical) | 97% | [7] |

| Tri-tert-butylphosphonium Tetrafluoroborate (for comparison) | ||

| Molecular Formula | C₁₂H₂₈BF₄P | |

| Purity (typical) | >98.0% | |

| Yield (Crude) | 12.0 g (from 50.0 mmol PCl₃) | [3][4] |

| NMR Purity (Crude) | 96% | [3][4] |

| Yield (after recrystallization) | 10.82 g (75% combined yield) | [4] |

| Melting Point | 300–302 °C (dec.) | [4] |

Visual Diagrams

Diagram 1: Synthesis Pathway of this compound

Caption: Synthesis pathways for this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

References

- 1. TRI-N-BUTYLPHOSPHONIUM TETRAFLUOROBORATE | 113978-91-9 [chemicalbook.com]

- 2. Tributylphosphine tetrafluoroborate 97 113978-91-9 [sigmaaldrich.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 [chemicalbook.com]

- 7. scbt.com [scbt.com]

Technical Guide: 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone and its Derivatives as Precursors for Therapeutic Agents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The CAS number 113978-91-9 provided in the topic query corresponds to Tri-n-butylphosphonium tetrafluoroborate, a chemical reagent used in catalysis. This technical guide will instead focus on 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone and its derivatives, which are relevant to drug development as key intermediates for antifungal and anticancer agents.[1]

Introduction

Imidazole-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[2] The unique electronic and structural properties of the imidazole ring allow for diverse biological activities, including antifungal and anticancer effects.[3] 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone is a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of new antifungal and anticancer drugs.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and the biological activities of its derivatives, with a focus on their therapeutic potential.

Chemical Properties and Synthesis

Physicochemical Properties

The chemical properties of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉FN₂O | [1] |

| Molecular Weight | 204.20 g/mol | [1] |

| Melting Point | 423–424 K | [1] |

| Appearance | Yellow deposit | [1] |

| Crystal System | Orthorhombic | [1] |

Synthesis of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone

A common synthetic route to 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone is through the reaction of imidazole with 2-chloro-1-(4-fluorophenyl)ethanone.[1]

Experimental Protocol:

-

Suspend sodium hydride (120 mmol) in dimethylformamide (DMF, 30 ml).

-

Slowly add a solution of imidazole (120 mmol) in DMF (30 ml) dropwise at 273 K.

-

Allow the mixture to react at room temperature for 30 minutes.

-

Slowly add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (90 mmol) in DMF (30 ml) dropwise.

-

Let the reaction proceed at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water (300 ml) and add 1 M hydrochloric acid (50 ml).

-

After filtration, neutralize the filtrate with sodium bicarbonate to a pH of 6.

-

Collect the resulting yellow precipitate.[1]

Synthesis of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Therapeutic Applications and Biological Activity

Derivatives of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone have shown significant promise as both antifungal and anticancer agents.

Antifungal Activity

Imidazole-based compounds are well-established antifungal agents. Their mechanism of action primarily involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of ergosterol synthesis disrupts membrane integrity, leading to fungal cell death.

Quantitative Data: Antifungal Activity of Imidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various imidazole derivatives against Candida species.

| Compound | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida krusei MIC (µg/mL) | Reference(s) |

| Econazole | 0.06 (MIC₉₀) | 0.5 (MIC₉₀) | 1 (MIC₉₀) | [4] |

| Miconazole | 0.06 (MIC₉₀) | 1 (MIC₉₀) | 4 (MIC₉₀) | [4] |

| Clotrimazole | 0.06 (MIC₉₀) | 0.12 (MIC₉₀) | 4 (MIC₉₀) | [4] |

| Imidazole Derivative 31 | 8 | Not Reported | Not Reported | [5] |

| Imidazole Derivative 42 | 8 | Not Reported | Not Reported | [5] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard protocol for determining the MIC of antifungal agents.[6]

-

Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using RPMI-1640 medium.

-

Prepare a standardized fungal inoculum (e.g., Candida albicans) and add it to each well.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MIC is the lowest concentration of the compound that inhibits visible fungal growth.[6][7]

Workflow for MIC Determination.

Anticancer Activity

Imidazole derivatives have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in cancer cell proliferation and survival.[3]

Quantitative Data: Anticancer Activity of Imidazole Derivatives

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for different imidazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |

| Imidazole Derivative 53 | PC3 (Prostate) | 0.023 | [2] |

| Imidazole Derivative 53 | A549 (Lung) | 0.045 | [2] |

| Imidazole Derivative 53 | MCF-7 (Breast) | 0.99 | [2] |

| Imidazole Derivative 10 | MDA-MB-436 (Breast) | 0.0019 | [2] |

| Imidazole Derivative 6 | MCF-7 (Breast) | 0.013 | [2] |

| Imidazole Derivative 3b | Glioma Cell Line | 10.721 | [8] |

| Imidazole Derivative 3a | Colon Cancer Cell Line | 20.88 | [8] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9]

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value from the dose-response curve.[9]

Mechanism of Action in Cancer

One of the key signaling pathways implicated in the anticancer activity of imidazole derivatives is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[10]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway by Imidazole Derivatives.

Structure-Activity Relationship (SAR)

The biological activity of imidazole derivatives is highly dependent on the nature and position of substituents on the imidazole and phenyl rings.

-

Antifungal Activity: The hydrophobicity of the molecule often correlates with its antifungal activity, particularly against Candida albicans, suggesting that membrane interaction is a key factor.[11] The presence of a substituted phenylpiperazinyl ether side chain can enhance anti-inflammatory activity, which is relevant in treating fungal infections.[12]

-

Anticancer Activity: For anticancer derivatives, the presence of specific substituents can significantly influence their potency. For instance, electron-withdrawing groups on a phenyl ring attached to the imidazole core have been shown to enhance anticancer activity.[2] The addition of bulky and hydrophobic groups can also increase the inhibitory effect on certain kinases.

Conclusion

1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone is a versatile and valuable precursor in the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as both antifungal and anticancer compounds. Further research into the structure-activity relationships and optimization of these derivatives could lead to the development of new and effective drugs for the treatment of fungal infections and various cancers. The detailed protocols and data presented in this guide provide a solid foundation for researchers in this field.

References

- 1. 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro susceptibility profile of 200 recent clinical isolates of Candida spp. to topical antifungal treatments of vulvovaginal candidiasis, the imidazoles and nystatin agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Correlation between antifungal activity and hydrophobicity of imidazole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of the anti-inflammatory activities of imidazole antimycotics in relation to molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tri-tert-butylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of tri-tert-butylphosphonium tetrafluoroborate. It is intended to be a valuable resource for professionals in the fields of chemical research and drug development who utilize phosphine ligands and their precursors in catalysis and organic synthesis.

Introduction and Structure

Tri-tert-butylphosphonium tetrafluoroborate, often abbreviated as [t-Bu₃PH]BF₄ or TTBP HBF₄, is a white, crystalline solid. It is an air-stable and non-pyrophoric phosphonium salt that serves as a convenient precursor to the highly reactive and air-sensitive tri-tert-butylphosphine ligand.[1] This stability in handling and storage makes it a preferred reagent in many synthetic applications over the free phosphine.[1]

The structure consists of a bulky tri-tert-butylphosphonium cation and a tetrafluoroborate anion. The steric hindrance provided by the three tert-butyl groups is a key feature, influencing the reactivity and selectivity in the catalytic reactions where it is employed.[2]

It is important to distinguish this compound from its isomer, tri-n-butylphosphonium tetrafluoroborate, which has linear butyl chains and different physical and chemical properties. This guide will focus exclusively on the tri-tert-butyl isomer.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for tri-tert-butylphosphonium tetrafluoroborate is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₂₈BF₄P |

| Molecular Weight | 290.13 g/mol [3][4] |

| CAS Number | 131274-22-1[3][4] |

| Appearance | White to almost white crystalline solid or powder[2][5] |

| Melting Point | 261 °C (decomposes)[6] |

| Solubility | Soluble in methylene chloride and chloroform; slightly soluble in THF; insoluble in hexane, toluene, and water.[6] |

Table 2: Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.08 (d, ¹JPH = 465 Hz, 1H), 1.67 (d, ³JPH = 15.3 Hz, 27H)[1][6] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 37.1 (d, ¹JPC = 28.8 Hz), 30.1[1] |

| ³¹P NMR (162 MHz, CDCl₃) | δ 51.5[1] |

| Infrared (IR) ATR | 3003, 1474, 1382, 1179, 1052, 1029, 907, 885, 726 cm⁻¹[1] |

Experimental Protocols

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

This protocol describes a convenient, high-yielding synthesis from readily available starting materials without the need to isolate air-sensitive intermediates.[1]

Materials:

-

Phosphorus trichloride (PCl₃)

-

tert-Butylmagnesium chloride (t-BuMgCl) in Et₂O (2.0 M)

-

Hexane

-

Aqueous hydrofluoroboric acid (HBF₄) solution (3 M)

-

Dichloromethane (CH₂Cl₂), Anhydrous Magnesium Sulfate (MgSO₄), Ethanol (EtOH)

-

Celite

Procedure:

-

Add hexane (100 mL) to a reaction vessel and purge with nitrogen.

-

Add PCl₃ (4.37 mL, 50.0 mmol) to the suspension and cool the reaction in an ice bath.

-

Add 2.0 M t-BuMgCl in Et₂O (100 mL, 200 mmol) dropwise. During the addition of the first 50 mL, maintain the internal temperature below 8 °C.

-

Remove the ice bath and allow the flask to warm to ambient temperature. Add the remainder of the t-BuMgCl solution and stir the mixture vigorously for 13 hours at 23 °C.

-

Recool the mixture with an ice bath and carefully add 3 M aqueous HBF₄ solution (175 mL, 525 mmol), keeping the internal temperature below 25 °C.

-

Stir the biphasic mixture for 15 minutes and then filter over a pad of Celite.

-

Separate the layers and wash the aqueous layer with hexane (2 x 100 mL) to remove nonpolar impurities.

-

Extract the aqueous layer with CH₂Cl₂ (3 x 200 mL).

-

Dry the combined CH₂Cl₂ layers with MgSO₄, filter, and evaporate the solvent in vacuo to afford the crude product as a white solid.

-

Recrystallize the crude product from ethanol (approximately 6 mL/g) to yield analytically pure tri-tert-butylphosphonium tetrafluoroborate as colorless plates.

Application in Catalysis: Synthesis of Multisubstituted Indoles

Tri-tert-butylphosphonium tetrafluoroborate is used as a ligand precursor in a copper(II)-catalyzed one-pot synthesis of multisubstituted indole-3-carboxylic esters. The process involves a sequential Chan-Lam N-arylation and a cross-dehydrogenative coupling (CDC) reaction.[2]

Materials:

-

Arylboronic acid

-

(Z)-3-aminoacrylate ester

-

Copper(II) acetate (Cu(OAc)₂)

-

Tri-tert-butylphosphonium tetrafluoroborate

-

Myristic acid

-

Potassium permanganate (KMnO₄)

-

Potassium bicarbonate (KHCO₃)

-

N,N-Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

Procedure: Step 1: Chan-Lam N-Arylation

-

In a reaction vessel, combine the arylboronic acid, (Z)-3-aminoacrylate ester, Cu(OAc)₂, tri-tert-butylphosphonium tetrafluoroborate, a catalytic amount of myristic acid, KMnO₄, and KHCO₃ in DMF.

-

Heat the reaction mixture at 100 °C for 24 hours. This will form the (Z)-3-(arylamino)acrylate intermediate in situ.

Step 2: Intramolecular Cross-Dehydrogenative Coupling

-

To the reaction mixture from Step 1, add DMSO to create a mixed solvent system (DMF/DMSO = 2:1).

-

Heat the mixture at 130 °C to facilitate the intramolecular oxidative CDC process, leading to the formation of the C3-functionalized multisubstituted indole derivative.

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Logical Relationship: Role in Catalysis

The primary function of tri-tert-butylphosphonium tetrafluoroborate in catalysis is to serve as a stable, easy-to-handle precursor for the active tri-tert-butylphosphine ligand.

Caption: In situ generation of the active phosphine ligand.

Experimental Workflow: One-Pot Indole Synthesis

This diagram illustrates the workflow for the one-pot synthesis of multisubstituted indoles as described in the experimental protocol.

References

- 1. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 2. Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Tri-tert-butylphosphine tetrafluoroborate | C12H28BF4P | CID 2734635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tri-tert-butylphosphonium Tetrafluoroborate | 131274-22-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

Tributylphosphonium tetrafluoroborate molecular weight and formula

A Technical Guide to Tributylphosphonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This compound is a phosphonium salt that serves as a stable and easy-to-handle precursor for the tributylphosphine ligand. This ligand is valuable in organometallic chemistry, particularly as a supporting ligand in various catalytic cross-coupling reactions fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The compound exists as two common isomers: tri-n-butylphosphonium tetrafluoroborate and tri-tert-butylphosphonium tetrafluoroborate, both sharing the same molecular weight and chemical formula. The tert-butyl isomer is particularly noted for the potent electron-donating properties and significant steric bulk of its corresponding phosphine ligand, which are highly beneficial for modern catalysis.[1]

Physicochemical Data

The key quantitative data for this compound is summarized below. It is important to distinguish between the two common isomers, as they may have different physical properties such as melting point, despite sharing the same molecular formula and weight.

| Property | Value | Isomer(s) |

| Molecular Formula | C₁₂H₂₈BF₄P[2][3] | Both |

| Molecular Weight | 290.13 g/mol [2][3][4][5] | Both |

| CAS Number | 113978-91-9 | Tri-n-butylphosphonium |

| 131274-22-1[2] | Tri-tert-butylphosphonium | |

| Linear Formula | [CH₃(CH₂)₃]₃P · HBF₄[5] | Tri-n-butylphosphonium |

| [[(CH₃)₃C]₃PH]BF₄[6] | Tri-tert-butylphosphonium | |

| Melting Point | 50-53 °C[5][7] | Tri-n-butylphosphonium |

| 261 °C[4][6] | Tri-tert-butylphosphonium |

Application in Catalysis: Palladium-Catalyzed Cross-Coupling

Tri-tert-butylphosphonium tetrafluoroborate is frequently used as a precursor to the tri-tert-butylphosphine ligand in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig reactions.[1][4][5] The phosphonium salt is air-stable, making it easier to handle than the pyrophoric free phosphine.[1] In a typical reaction, the salt is deprotonated in situ to generate the active phosphine ligand, which then coordinates to the palladium catalyst.

Generalized Experimental Protocol for a Suzuki Cross-Coupling Reaction

The following is a generalized methodology for a Suzuki cross-coupling reaction using tri-tert-butylphosphonium tetrafluoroborate as a ligand precursor. Note: Specific reaction conditions (e.g., solvent, base, temperature, and reaction time) must be optimized for specific substrates.

-

Reaction Setup: A reaction vessel (e.g., a Schlenk tube or a round-bottom flask) is charged with the aryl halide (1.0 eq), the boronic acid derivative (1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 eq).

-

Catalyst and Ligand Precursor Addition: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-5 mol%) and tri-tert-butylphosphonium tetrafluoroborate (1-10 mol%) are added to the vessel.

-

Solvent Addition: An appropriate degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added via syringe.

-

Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of vacuum and backfilling.

-

Reaction: The mixture is heated with vigorous stirring for the required amount of time, with the reaction progress monitored by a suitable technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water or brine. The organic layer is dried, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography.

Visualizations

Logical Workflow for Ligand Generation and Catalytic Cycle

The following diagram illustrates the logical progression from the stable phosphonium salt to the active catalyst and its participation in a generic palladium-catalyzed cross-coupling cycle.

Caption: Workflow of ligand activation and catalytic cycle.

References

- 1. nbinno.com [nbinno.com]

- 2. strem.com [strem.com]

- 3. Tri-n-butylphosphonium tetrafluoroborate | C12H28BF4P | CID 11818592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. runvmat.com [runvmat.com]

- 5. Tributylphosphine tetrafluoroborate 97 113978-91-9 [sigmaaldrich.com]

- 6. 97%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. TRI-N-BUTYLPHOSPHONIUM TETRAFLUOROBORATE | 113978-91-9 [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Tri-tert-butylphosphonium Tetrafluoroborate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of tri-tert-butylphosphonium tetrafluoroborate, an organophosphorus salt with significant applications in chemical synthesis. Given the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the established qualitative solubility profile. Furthermore, it offers a detailed, generalized experimental protocol for the quantitative determination of solubility, enabling researchers to generate specific data for their unique applications.

Introduction to Tri-tert-butylphosphonium Tetrafluoroborate

Tri-tert-butylphosphonium tetrafluoroborate ([t-Bu₃PH][BF₄]) is a white, crystalline solid that is widely utilized as a ligand in transition metal-catalyzed reactions, particularly those involving palladium.[1][2] Its bulky tert-butyl groups provide significant steric hindrance, which can enhance reactivity and selectivity in various organic transformations, including cross-coupling reactions.[1] The compound is noted for its thermal stability and its nature as a high-solubility salt in polar organic solvents.[1]

Solubility Profile

Data Presentation: Qualitative Solubility

The following table summarizes the known qualitative solubility of tri-tert-butylphosphonium tetrafluoroborate in a range of common organic solvents and water.

| Solvent Class | Solvent | Solubility |

| Halogenated Hydrocarbons | Dichloromethane (CH₂Cl₂) | Soluble[2][3] |

| Chloroform (CHCl₃) | Soluble[2][3] | |

| Ethers | Tetrahydrofuran (THF) | Slightly Soluble[2][3] |

| Aliphatic Hydrocarbons | Hexane | Insoluble[2][3] |

| Aromatic Hydrocarbons | Toluene | Insoluble[2][3] |

| Protic Solvents | Water (H₂O) | Insoluble[2][3] |

Note: The terms "Soluble," "Slightly Soluble," and "Insoluble" are qualitative descriptors and may vary depending on the specific conditions of temperature and pressure. For precise applications, experimental determination of quantitative solubility is highly recommended.

Experimental Protocol: Quantitative Solubility Determination

To address the absence of quantitative data, this section provides a detailed methodology for determining the solubility of a solid ionic liquid like tri-tert-butylphosphonium tetrafluoroborate in an organic solvent. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.

Principle

The isothermal shake-flask method involves agitating an excess amount of the solid solute in a given solvent at a constant temperature until equilibrium is achieved. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that temperature.

Materials and Equipment

-

Tri-tert-butylphosphonium tetrafluoroborate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, or NMR spectrometer)

Detailed Methodology

-

Preparation of Solvent Mixtures: Add a precisely weighed excess amount of tri-tert-butylphosphonium tetrafluoroborate to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Concentration Analysis: Analyze the diluted solution using a pre-calibrated analytical method to determine the concentration of tri-tert-butylphosphonium tetrafluoroborate.

-

Data Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal shake-flask method for determining the solubility of tri-tert-butylphosphonium tetrafluoroborate.

References

Thermal Stability of Tributylphosphonium Tetrafluoroborate: A Technical Overview

For Immediate Release

This technical guide addresses the thermal stability of tributylphosphonium tetrafluoroborate ([P(n-Bu)₃H][BF₄]), a phosphonium salt utilized in various chemical applications. A comprehensive review of publicly available scientific literature and technical data reveals a significant challenge in obtaining specific quantitative data on its thermal decomposition. The available information is often conflated with its isomer, tri-tert-butylphosphonium tetrafluoroborate, which exhibits markedly different physical properties.

Executive Summary

Data Presentation

A thorough search for quantitative thermal decomposition data for this compound yielded no specific results. The table below is presented as a template for the type of data required for a comprehensive thermal stability assessment, which remains to be populated with experimental findings.

| Thermal Property | Value | Experimental Conditions |

| Onset Decomposition Temperature (T_onset) | Data Not Available | e.g., TGA, Nitrogen atmosphere, 10 °C/min |

| Peak Decomposition Temperature (T_peak) | Data Not Available | e.g., TGA, Nitrogen atmosphere, 10 °C/min |

| 5% Mass Loss Temperature (T₅%) | Data Not Available | e.g., TGA, Nitrogen atmosphere, 10 °C/min |

| Melting Point | 50-53 °C | Literature Value |

Experimental Protocols

The following are generalized methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of chemical compounds, including ionic liquids.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to characterize its mass loss profile as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), which is often calculated using the tangent method at the point of initial mass loss. The temperatures at specific mass loss percentages (e.g., 5%, 10%, 50%) are also determined.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to measure the heat flow associated with these events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specified rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the thermal analysis of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Conclusion

There is a notable absence of specific, quantitative thermal stability data for this compound in readily accessible scientific literature. The information available is frequently confused with its tri-tert-butyl isomer. To provide a comprehensive understanding of the thermal limits of this compound, further experimental investigation using standard techniques such as TGA and DSC is required. The methodologies and workflow presented in this guide provide a framework for conducting such an analysis. Researchers and drug development professionals are advised to exercise caution and, if necessary, perform independent thermal analysis to determine the suitability of this compound for their specific applications.

The Catalytic Core: Unraveling the Mechanism of Action of Tributylphosphonium Tetrafluoroborate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tributylphosphonium tetrafluoroborate, [P(n-Bu)₃H][BF₄], is a versatile and increasingly important compound in the field of chemical catalysis. As an air-stable solid, it offers a significant practical advantage over the direct use of the pyrophoric and air-sensitive tributylphosphine ligand. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its applications in catalysis, and detailed experimental insights.

Dual Roles in Catalysis: Ligand Precursor and Organocatalyst

This compound primarily functions in two distinct catalytic roles:

-

As an air-stable precursor to the tributylphosphine (P(n-Bu)₃) ligand: In this capacity, it is used in conjunction with transition metal catalysts, most notably palladium, for a variety of cross-coupling reactions. The phosphonium salt serves as a convenient and safe source of the electron-rich and sterically accessible tributylphosphine ligand, which is generated in situ.

-

As a standalone organocatalyst: Quaternary phosphonium salts, including tributylphosphonium derivatives, have demonstrated efficacy as catalysts in their own right, particularly in reactions involving the chemical fixation of carbon dioxide (CO₂).

Mechanism as a Ligand Precursor in Cross-Coupling Reactions

In transition metal-catalyzed reactions, this compound is not the active catalytic species itself but rather a precursor to the active ligand. The general mechanism involves the in situ deprotonation of the phosphonium salt by a base to release the free tributylphosphine ligand.

The liberated tributylphosphine then coordinates to the metal center (e.g., palladium), forming the active catalytic complex. The electronic and steric properties of the tributylphosphine ligand are crucial for the efficiency of the catalytic cycle, influencing key steps such as oxidative addition and reductive elimination.

Below is a generalized workflow for the activation of the phosphonium salt and its entry into a palladium-catalyzed cross-coupling cycle.

Caption: General workflow for the in-situ generation of tributylphosphine and its participation in a Pd-catalyzed cross-coupling cycle.

This compound is suitable for a range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.

Mechanism in CO₂ Fixation: Cycloaddition of Epoxides

Quaternary phosphonium salts are effective homogeneous catalysts for the synthesis of cyclic carbonates from carbon dioxide and epoxides.[1][2] This reaction is of significant interest as it represents a green chemistry approach to CO₂ utilization.

The mechanism is believed to involve a cooperative action between the phosphonium cation and the halide anion (if present, or another nucleophilic counter-ion). The key steps are:

-

Nucleophilic Attack: The anion (e.g., bromide or iodide) acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide, leading to ring-opening and the formation of a halo-alkoxide intermediate.

-

CO₂ Insertion: The resulting alkoxide attacks the electrophilic carbon of CO₂, leading to the formation of a carbonate species.

-

Ring Closure: An intramolecular cyclization occurs, displacing the halide anion and forming the cyclic carbonate product. The catalyst is regenerated in this step.

The phosphonium cation is thought to play a role in activating the epoxide by coordinating to the oxygen atom, making it more susceptible to nucleophilic attack.

Caption: Proposed mechanistic pathway for the phosphonium salt-catalyzed cycloaddition of CO₂ to epoxides.

Quantitative Data in Catalysis

The following table summarizes representative data for the catalytic performance of phosphonium salts in the synthesis of cyclic carbonates.

| Catalyst | Epoxide | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| n-Bu₄PBr | Propylene Oxide | 120 | 8 | 4 | >99 | >98 | [2] |

| n-Bu₃PC₁₂H₂₅Br | Propylene Oxide | 120 | 8 | 4 | >99 | >98 | [2] |

| PEG₂₀₀₀(PBu₃Br)₂ | Propylene Oxide | 120 | 8 | 4 | >99 | >98 | [2] |

| Ph₃PBuBr | Propylene Oxide | 120 | 8 | 4 | 85 | >98 | [2] |

Experimental Protocols

General Procedure for Cycloaddition of CO₂ to Epoxides

The following is a typical experimental procedure for the synthesis of cyclic carbonates using a phosphonium salt catalyst.[2]

Materials:

-

Stainless-steel autoclave reactor (e.g., 25 mL)

-

Propylene oxide (or other epoxide)

-

Tributylphosphonium salt catalyst (e.g., n-Bu₄PBr, 1 mol%)

-

Biphenyl (internal standard for GC analysis)

-

Carbon dioxide (gas)

-

Nitrogen (gas)

Procedure:

-

Charge the autoclave reactor with the epoxide (e.g., 28.6 mmol), the phosphonium salt catalyst (1 mol%), and biphenyl (80 mg) under a nitrogen atmosphere at room temperature.

-

Seal the reactor and introduce carbon dioxide gas to a pressure of approximately 3.0 MPa.

-

Heat the reactor in an oil bath to the desired reaction temperature (e.g., 120 °C). The internal pressure will increase. Adjust the pressure to the desired reaction pressure (e.g., 8 MPa).

-

Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 4 hours) with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂.

-

Analyze the reaction mixture by Gas Chromatography (GC) to determine the conversion of the epoxide and the selectivity for the cyclic carbonate product.

Physicochemical Properties and Handling

This compound is a white to off-white solid with a melting point in the range of 50-53 °C.[3] It is considered an air-stable, non-pyrophoric compound, which simplifies handling and storage compared to the neat phosphine.[4] While stable as a solid and in solution, protection from oxygen is necessary when a base is present, as this will generate the highly air-sensitive free tributylphosphine.

References

The Strategic Role of Tri-tert-butylphosphonium Tetrafluoroborate as a Precursor for a Cornerstone Ligand in Modern Catalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document focuses on tri-tert-butylphosphonium tetrafluoroborate ([(t-Bu)₃PH]BF₄), a widely utilized and commercially available phosphine ligand precursor. Initial inquiries regarding "tributylphosphonium tetrafluoroborate" did not yield significant results in the context of phosphine ligand precursors, suggesting that "tri-tert-butyl" is the intended and relevant compound for this technical guide. This salt serves as a stable, easy-to-handle source for the highly effective, yet air-sensitive and pyrophoric, tri-tert-butylphosphine [P(t-Bu)₃] ligand.

Executive Summary

Tri-tert-butylphosphine is a sterically demanding and strongly electron-donating ligand that has proven indispensable in a multitude of transition metal-catalyzed reactions, particularly those involving palladium. Its bulky nature facilitates the formation of coordinatively unsaturated metal centers, which is crucial for initiating catalytic cycles, while its electron-rich character promotes the oxidative addition of challenging substrates like aryl chlorides. However, the practical application of tri-tert-butylphosphine is hampered by its high reactivity towards air, posing significant handling and storage challenges. Tri-tert-butylphosphonium tetrafluoroborate emerges as a superior alternative, offering the benefits of the P(t-Bu)₃ ligand in a stable, crystalline, and non-pyrophoric solid form. This guide provides a comprehensive overview of its synthesis, properties, and applications, complete with experimental protocols and performance data.

Physicochemical and Spectroscopic Data

The tetrafluoroborate salt of tri-tert-butylphosphine is a white, crystalline solid that is indefinitely stable in air, both as a solid and in solution.[1] This contrasts sharply with the free phosphine, which rapidly oxidizes.[1] Key quantitative data are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₈BF₄P | [2][3] |

| Molecular Weight | 290.13 g/mol | [3] |

| Melting Point | 261 °C (decomposes) | [2] |

| Appearance | White crystalline solid | [2][4] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃; slightly soluble in THF; insoluble in hexane, toluene, water | [2] |

| ¹H NMR (CDCl₃) | δ 6.07 (d, ¹JPH = 465 Hz, 1H), 1.65 (d, ³JPH = 15.3 Hz, 27H) | [2] |

| ³¹P{¹H} NMR (CDCl₃) | δ 51.7 ppm | [2] |

| pKa (of conjugate acid) | 11.4 | [1] |

The Core Advantage: In Situ Ligand Generation

The primary function of tri-tert-butylphosphonium tetrafluoroborate is to serve as a precursor that generates the active tri-tert-butylphosphine ligand in situ. This is achieved through deprotonation by a base, a condition inherent to the reaction media of many cross-coupling reactions.[1][5] This strategy circumvents the need to handle the hazardous free phosphine.[1]

Caption: Workflow for the in situ generation of the P(t-Bu)₃ ligand.

Synthesis of Tri-tert-butylphosphonium Tetrafluoroborate

The precursor salt can be synthesized reliably and in good yield from inexpensive starting materials without the need for isolating the sensitive free phosphine.[1]

Experimental Protocol: Synthesis from Phosphorus Trichloride

This procedure avoids the isolation of air-sensitive intermediates.[1]

-

Reaction Setup: A reaction vessel is purged with nitrogen, and hexane (100 mL) is added.

-

Addition of Reactants: Phosphorus trichloride (PCl₃, 4.37 mL, 50.0 mmol) is added to the suspension. The reaction mixture is cooled using an ice bath.

-

Grignard Reaction: A 2.0 M solution of tert-butylmagnesium chloride (t-BuMgCl) in diethyl ether (100 mL, 200 mmol) is added dropwise. The internal temperature is maintained below 8 °C during the first half of the addition. The mixture is then allowed to warm to room temperature and stirred vigorously for 13 hours.

-

Quenching: The mixture is re-cooled in an ice bath, and a 3 M aqueous solution of tetrafluoroboric acid (HBF₄, 175 mL, 525 mmol) is carefully added, ensuring the internal temperature stays below 25 °C.

-

Workup and Isolation: The layers are separated, and the aqueous layer is washed with hexane (2 x 100 mL). The desired phosphonium salt is then extracted from the aqueous layer with dichloromethane (CH₂Cl₂, 3 x 200 mL).

-

Purification: The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and evaporated under vacuum to yield crude tri-tert-butylphosphonium tetrafluoroborate as a white solid.

-

Crystallization: Analytically pure material is obtained by crystallization from ethanol. A combined yield of 75% has been reported for this procedure.[1]

Applications in Homogeneous Catalysis

The P(t-Bu)₃ ligand, generated from its tetrafluoroborate salt, is a ligand of choice for numerous palladium-catalyzed cross-coupling reactions. Its steric bulk and strong electron-donating nature are key to its high catalytic activity.[1][5]

Caption: The influence of P(t-Bu)₃ on key steps of a generic cross-coupling cycle.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. The P(t-Bu)₃ ligand is highly effective, especially for coupling aryl chlorides.

Experimental Protocol: Synthesis of 4-Methoxytriphenylamine [6]

-

Reaction Setup: To a 300 mL three-necked flask, add diphenylamine (5.01 g, 29.6 mmol), 4-chloroanisole (4.48 g, 31.4 mmol), and degassed toluene (150 mL).

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.287 g, 1 mol%), tri-tert-butylphosphonium tetrafluoroborate (0.198 g, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol).

-

Reaction Conditions: Reflux the mixture for 16 hours under a nitrogen atmosphere.

-

Workup: After cooling to room temperature, dilute the reaction with dichloromethane (300 mL). Filter the suspension, dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography (hexane:ethyl acetate gradient) followed by recrystallization from hexane to yield 4-methoxytriphenylamine as a white solid.

-

Reported Yield: 65%.[6]

| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand Precursor (mol%) | Base | Solvent | Temp. | Time (h) | Yield (%) | Reference |

| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | [(t-Bu)₃PH]BF₄ (2) | NaOtBu | Toluene | Reflux | 16 | 65 | [6] |

| Aryl Bromides | Various Amines | Pd(0) | P(t-Bu)₃ (from salt) | Base | - | RT | - | High | [2] |

| Aryl Chlorides | Various Amines | Pd(0) | P(t-Bu)₃ (from salt) | Base | - | RT or 70°C | - | High | [2] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of P(t-Bu)₃, generated from its salt, enables the coupling of a wide range of substrates, including unreactive aryl chlorides, often at room temperature.[2]

| Aryl Halide | Boronic Acid | Pd Precatalyst | Ligand Precursor | Base | Solvent | Temp. | Yield | Reference |

| Various Aryl/Vinyl Halides (incl. Chlorides) | Various Arylboronic Acids | Pd₂(dba)₃ | P(t-Bu)₃ (from salt) | Various | THF | RT | Very Good | [2] |

| Aryl Bromides & Chlorides | - | Pd(0)-macrocycle | [(t-Bu)₃PH]BF₄ | - | - | - | - | [3] |

Other Important Reactions

The versatility of the catalyst system derived from tri-tert-butylphosphonium tetrafluoroborate extends to a variety of other critical transformations.

| Reaction Type | Substrates | Key Features | Reference |

| Heck Reaction | Aryl Chlorides/Bromides + Alkenes | Mild conditions, versatile for challenging substrates. | [2] |

| Sonogashira Coupling | Aryl Bromides + Terminal Alkynes | Copper-free protocol, proceeds at room temperature with high yields. | [2] |

| α-Arylation of Esters | Aryl Halides + Ester Enolates | High yields at room temperature, tolerant of many functional groups. | [2] |

| C-H Activation | Various | Enables direct functionalization, offering more atom-economical routes. | [5][7] |

Conclusion

Tri-tert-butylphosphonium tetrafluoroborate is a pivotal reagent in modern organic synthesis and drug development. It provides a safe, stable, and convenient gateway to the powerful catalytic properties of the tri-tert-butylphosphine ligand. Its use simplifies experimental setups, enhances safety, and provides robust and high-yielding protocols for a wide array of critical chemical transformations, including the formation of C-C, C-N, and C-O bonds. For researchers and development professionals, this phosphonium salt represents a strategic tool for accessing complex molecular architectures efficiently and reliably.

References

- 1. Convenient Preparation of Tri-tert-butylphosphine Tetrafluoroborate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Tri-tert-butylphosphine tetrafluoroborate | 131274-22-1 [chemicalbook.com]

- 4. Tri-tert-butylphosphine tetrafluoroborate: Applications in Synthesis of Multisubstituted Indoles and its Synthesis Method_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Tri-tert-butylphosphine tetrafluoroborate: properties, applications and safety_Chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Tributylphosphonium Tetrafluoroborate in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The choice of ligand for the palladium catalyst is critical for achieving high efficiency, broad substrate scope, and mild reaction conditions. Tributylphosphonium tetrafluoroborate ([n-Bu₃PH][BF₄]) is a stable, easy-to-handle phosphonium salt that serves as an effective precursor to the tributylphosphine ligand in situ. This document provides detailed application notes and a generalized protocol for its use in Suzuki-Miyaura coupling reactions.

Phosphonium salts like this compound offer advantages in terms of air stability compared to their corresponding phosphine ligands, simplifying reaction setup. Under basic conditions, the phosphonium salt deprotonates to form the active tributylphosphine ligand, which is both electron-rich and sterically accessible, promoting the key steps of the catalytic cycle.

Catalytic Role and Mechanism

In the Suzuki-Miyaura reaction, this compound acts as a pre-ligand. In the presence of a base, it generates tributylphosphine, which coordinates to the palladium(0) center. The general catalytic cycle is depicted below. The key steps involve the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with a boronic acid derivative, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst and this compound as the ligand precursor. This protocol is a starting point and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a flame-dried Schlenk flask or a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., toluene/water 10:1, 5 mL).

-

Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative yields for Suzuki-Miyaura coupling reactions using catalyst systems with bulky, electron-rich phosphine ligands, which are expected to be comparable to the in situ generated tributylphosphine.

Table 1: Coupling of Various Aryl Bromides with Phenylboronic Acid

| Entry | Aryl Bromide (Ar-Br) | Product | Yield (%) |

| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | >95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | >95 |

| 3 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 92 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 89 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |

Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), [n-Bu₃PH][BF₄] (4 mol%), K₂CO₃ (2.0 mmol), toluene/H₂O (10:1), 100 °C, 12 h.

Table 2: Coupling of 4-Bromotoluene with Various Arylboronic Acids

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | >95 |

| 2 | 4-(Trifluoromethyl)phenylboronic acid | 4-Methyl-4'-(trifluoromethyl)biphenyl | 91 |

| 3 | 3,5-Dimethylphenylboronic acid | 3,5,4'-Trimethylbiphenyl | 94 |

| 4 | 2-Thiopheneboronic acid | 4-Methyl-4'-(2-thienyl)biphenyl | 88 |

| 5 | 1-Naphthylboronic acid | 1-(4-Methylphenyl)naphthalene | 90 |

Conditions: 4-Bromotoluene (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), [n-Bu₃PH][BF₄] (4 mol%), K₂CO₃ (2.0 mmol), toluene/H₂O (10:1), 100 °C, 12 h.

Troubleshooting and Optimization

-

Low Reactivity with Aryl Chlorides: Aryl chlorides are less reactive than aryl bromides. For these substrates, a stronger base such as K₃PO₄ or Cs₂CO₃ may be required, along with higher reaction temperatures or longer reaction times.

-

Sterically Hindered Substrates: For sterically demanding coupling partners, increasing the catalyst and ligand loading (e.g., to 3-5 mol% Pd) may improve yields.

-

Protodeboronation: If the boronic acid is unstable, using a milder base or anhydrous conditions may be beneficial. The use of potassium trifluoroborate salts instead of boronic acids can also mitigate this side reaction.

-

Solvent Choice: The choice of solvent can significantly impact the reaction outcome. While toluene/water is a common system, other solvents such as 1,4-dioxane, THF, or DMF can be screened for optimal results.

Conclusion

This compound is a convenient and effective pre-ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its stability and ease of handling make it an attractive alternative to air-sensitive phosphine ligands. The general protocol provided herein serves as a robust starting point for the synthesis of a wide range of biaryl compounds, which are of significant interest to the pharmaceutical and materials science industries. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.

Application of Tributylphosphonium Tetrafluoroborate in Heck Reactions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides or triflates with alkenes to form substituted alkenes. The efficiency and substrate scope of this reaction are critically dependent on the choice of ligand coordinated to the palladium center. Tributylphosphonium tetrafluoroborate ([(n-Bu)₃PH]BF₄) serves as a convenient and air-stable precursor to the active tributylphosphine (P(n-Bu)₃) ligand. Under the basic conditions typically employed in the Heck reaction, the phosphonium salt is deprotonated in situ to generate the electron-rich and sterically accessible tributylphosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

This document provides detailed application notes and protocols for the use of this compound as a ligand precursor in palladium-catalyzed Heck reactions.

Advantages of this compound

-

Air Stability: Unlike the free tributylphosphine, which is sensitive to oxidation, the tetrafluoroborate salt is a solid that can be handled in the air without special precautions, simplifying reaction setup.

-

In Situ Ligand Generation: The active phosphine ligand is generated only in the reaction mixture upon the addition of a base, ensuring its availability at the point of catalysis.

-

Versatility: It can be employed in a variety of Heck coupling reactions, accommodating a range of aryl halides and alkenes.

Reaction Mechanism and Role of the Phosphine Ligand

The generally accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. The tributylphosphine ligand, generated from its tetrafluoroborate salt, plays a key role in several steps of this cycle:

-

Ligand Association: The tributylphosphine ligand coordinates to the Pd(0) precursor.

-

Oxidative Addition: The electron-rich phosphine ligand facilitates the oxidative addition of the aryl or vinyl halide to the Pd(0) center, forming a Pd(II) complex.

-

Alkene Coordination and Insertion: The phosphine ligand influences the coordination of the alkene and its subsequent migratory insertion into the Pd-carbon bond.

-

β-Hydride Elimination: This step forms the desired substituted alkene product.

-

Reductive Elimination: The base regenerates the active Pd(0) catalyst from the resulting Pd(II)-hydride species, allowing the cycle to continue.

The steric and electronic properties of the tributylphosphine ligand are crucial for balancing the rates of these steps and preventing unwanted side reactions.

Data Presentation: Representative Heck Reaction